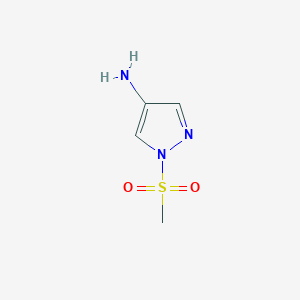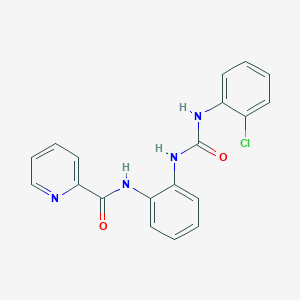![molecular formula C8H10BrNO B3046247 Ethanol, 2-[(3-bromophenyl)amino]- CAS No. 121496-16-0](/img/structure/B3046247.png)
Ethanol, 2-[(3-bromophenyl)amino]-
Vue d'ensemble
Description
Ethanol, 2-[(3-bromophenyl)amino]-, also known as 2-[(3-bromophenyl)amino]ethan-1-ol, is a chemical compound with the CAS Number: 121496-16-0 . It has a molecular weight of 216.08 . It is in oil form .
Molecular Structure Analysis
The InChI code for Ethanol, 2-[(3-bromophenyl)amino]- is 1S/C8H10BrNO/c9-7-2-1-3-8(6-7)10-4-5-11/h1-3,6,10-11H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethanol, 2-[(3-bromophenyl)amino]- has a molecular weight of 216.08 . It is an oil and is stored at 4 degrees Celsius .Mécanisme D'action
The mechanism of action of Ethanol, 2-[(3-bromophenyl)amino] involves its interaction with specific enzymes and proteins in the body. It has been shown to inhibit the activity of PKC and GSK-3β, which play important roles in cellular signaling pathways. This inhibition leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethanol, 2-[(3-bromophenyl)amino] are still being studied. However, it has been shown to have inhibitory effects on certain enzymes and proteins in the body, which can lead to changes in cellular processes. It has also been studied for its potential anticancer properties, as it has been shown to induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethanol, 2-[(3-bromophenyl)amino] in lab experiments is its potential applications in drug development. It has been shown to have inhibitory effects on specific enzymes and proteins, making it a potential target for drug development. However, one limitation is that its biochemical and physiological effects are still being studied, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for the study of Ethanol, 2-[(3-bromophenyl)amino]. One area of research is its potential applications in drug development, particularly for the treatment of cancer. It has been shown to induce cell death in cancer cells, making it a potential candidate for anticancer drugs. Another area of research is its mechanism of action, as more research is needed to fully understand how it interacts with specific enzymes and proteins in the body. Finally, more research is needed to understand the biochemical and physiological effects of Ethanol, 2-[(3-bromophenyl)amino], particularly in relation to its potential applications in drug development.
Applications De Recherche Scientifique
Ethanol, 2-[(3-bromophenyl)amino] has been extensively used in scientific research due to its potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes such as protein kinase C (PKC) and glycogen synthase kinase-3β (GSK-3β), which are involved in various cellular processes. It has also been studied for its potential anticancer properties, as it has been shown to induce cell death in cancer cells.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-(3-bromoanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-2-1-3-8(6-7)10-4-5-11/h1-3,6,10-11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDNQRFPYAVKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623060 | |
| Record name | 2-(3-Bromoanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121496-16-0 | |
| Record name | 2-(3-Bromoanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,5-Oxadiazol-3-amine, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B3046165.png)
![2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-](/img/structure/B3046167.png)
![Benzo[b]thiophene, 4-(trifluoromethyl)-](/img/structure/B3046169.png)



![1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3046175.png)
![Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B3046176.png)


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3046180.png)
![2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3046181.png)

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B3046185.png)